molecular formula C10H13N5O3S B2940299 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide CAS No. 2310159-78-3

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide

Cat. No.: B2940299
CAS No.: 2310159-78-3
M. Wt: 283.31
InChI Key: OHMIHVGKNSBBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is a novel chemical entity based on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in modern medicinal chemistry. This compound is provided exclusively for research use and is not intended for diagnostic or therapeutic applications. Compounds featuring the 1,2,4-triazolo[4,3-b]pyridazine core have demonstrated substantial potential in oncology research, showing potent activity against challenging cancer cell lines. Recent computational studies suggest that derivatives of this scaffold can act as promising inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein critically involved in tumor survival and resistance to therapy in cancers like Acute Myeloid Leukemia (AML) . The integration of a sulfonamide group in its structure is a strategic feature, as sulfonamides are recognized pharmacophores known to enhance the biological activity of molecules by improving their binding affinity and pharmacokinetic properties . The specific mechanism of action for this compound is an active area of investigation, but related analogs have been shown to induce apoptosis through the activation of key executioner caspases (caspase 3/7) and to modulate the expression of critical proteins in cell death pathways, such as p53 and Bax . Researchers can leverage this high-purity compound as a key chemical tool for probing novel biological pathways, as a starting point for structure-activity relationship (SAR) studies in drug discovery, and for evaluating efficacy in various in vitro disease models.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c1-18-10-5-4-8-12-13-9(15(8)14-10)6-11-19(16,17)7-2-3-7/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMIHVGKNSBBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core, which is achieved through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds . The final step involves the sulfonylation of the intermediate product with cyclopropanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituents at the 6-Position of the Pyridazine Ring

The 6-position substituent significantly influences electronic properties and target interactions:

  • Methoxy group : Present in the target compound, this electron-donating group may enhance metabolic stability compared to methyl or halogen substituents .
  • Methyl group : In N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives, the methyl group confers moderate antimicrobial activity .
  • Chloro group : Used as a synthetic intermediate in some derivatives, chloro substituents are often replaced to modulate reactivity .

Substituents on the Triazole Ring

The cyclopropanesulfonamide group in the target compound distinguishes it from analogs:

  • Benzamide/sulfonamide derivatives : N-(3-(6-methyl-triazolo-pyridazin-3-yl)phenyl)benzamide derivatives () show antimicrobial activity, suggesting sulfonamide groups may enhance solubility or target binding .
  • Quinoline-ethyl substituents: PF-4254644 (a c-Met inhibitor) demonstrates that bulky substituents like quinolines improve kinase selectivity but may reduce potency in other contexts .
  • Pyrrole carboxamide : The compound N-({6-methoxy...}methyl)-1-methyl-1H-pyrrole-2-carboxamide (C₁₃H₁₄N₆O₂, MW 286.29) highlights how heterocyclic substituents alter molecular weight and steric effects .

Table 1: Key Structural Features of Analogous Compounds

Compound Name 6-Position Substituent Triazole Substituent Molecular Formula Notable Property Reference
Target Compound Methoxy Cyclopropanesulfonamide - - -
CAS 1904198-37-3 Thiophen-3-yl Cyclopropanesulfonamide - Structural analog
PF-4254644 1-Methyl-1H-pyrazol-4-yl Quinoline-ethyl - Potent c-Met inhibitor
N-(3-(6-Methyl...)phenyl)benzamide Methyl Benzamide - Antimicrobial activity
Compound 24 () Chloro Glycinate derivative - Moderate cytotoxicity

Antimicrobial Activity

  • Methyl vs. Methoxy : N-(3-(6-methyl-triazolo-pyridazin-3-yl)phenyl)sulfonamide derivatives exhibit moderate antimicrobial activity, while methoxy-substituted analogs (like the target) may offer improved metabolic stability .

Antiproliferative and Cytotoxic Effects

  • Benzamidine replacement : Replacing benzamidine with triazolo-pyridazine moieties (e.g., derivatives 14–17 in ) abolishes thrombin inhibition but introduces antiproliferative effects in endothelial and tumor cells .
  • Cytotoxicity : Compound 24 () showed superior cytotoxicity (IC₅₀ ~1.2 µg/mL) compared to adriamycin, emphasizing the role of substituents in cell line specificity .

Kinase Inhibition

  • c-Met inhibition : PF-4254644’s potency (IC₅₀ <1 nM) underscores the importance of bulky substituents for kinase selectivity .

Pharmaceutical Properties

Metabolic Stability

  • The methoxy group in the target compound may reduce susceptibility to oxidative metabolism compared to methyl or thiophene substituents .

Potency vs. Selectivity

  • Quinoline-ethyl derivatives (e.g., PF-4254644) prioritize selectivity over broad-spectrum potency, whereas sulfonamide-containing compounds (like the target) may balance both .

Molecular Weight and Solubility

  • Derivatives with cyclopropanesulfonamide (MW ~300–400 Da) exhibit favorable drug-like properties compared to bulkier analogs (e.g., CAS 894987-99-6, MW 423.4) .

Biological Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H16N6O3SC_{11}H_{16}N_{6}O_{3}S and a molecular weight of 312.35 g/mol. The unique structural features include a triazolo[4,3-b]pyridazine moiety which contributes to its biological properties.

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. Studies indicate that compounds with similar structures have shown inhibitory effects against c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of triazolo-pyridazine compounds possess moderate to significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

These results indicate that this compound could exhibit similar efficacy based on its structural analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the triazolo-pyridazine core can significantly influence the compound's potency against cancer cells. For example, the presence of specific functional groups enhances binding affinity to the target kinases .

Case Studies

A notable study evaluated various triazolo-pyridazine derivatives for their anticancer properties. The findings suggested that compounds with a similar scaffold to this compound exhibited promising results in inducing apoptosis in cancer cells and inhibiting cell cycle progression .

Potential Therapeutic Applications

Due to its biological activity against cancer cell lines and its ability to inhibit key kinases involved in tumor growth, this compound holds potential as a therapeutic agent in oncology. Further research is required to explore its efficacy in vivo and its safety profile.

Q & A

Basic Research Questions

What are the key considerations in designing a synthesis route for N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide?

Methodological Answer:
The synthesis typically involves two critical steps: (1) constructing the [1,2,4]triazolo[4,3-b]pyridazine core and (2) coupling the cyclopropanesulfonamide moiety.

  • Core Formation : The triazolo-pyridazine scaffold can be synthesized via cyclization reactions. For example, hydrazine derivatives can react with substituted pyridazines under acidic or basic conditions (e.g., using acetic acid or NaH in DMF) .
  • Sulfonamide Coupling : The sulfonamide group is introduced by reacting the amine-functionalized triazolo-pyridazine intermediate with cyclopropanesulfonyl chloride. Catalytic methods using 3-picoline or 3,5-lutidine with sulfilimine catalysts (e.g., 1–10 mol% N-arylsulfilimine) improve coupling efficiency in solvents like acetonitrile .
  • Purification : Column chromatography or recrystallization is essential to isolate the product, with NMR and HRMS used for structural validation .

How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Monitor reaction progress and confirm regiochemistry (e.g., distinguishing between triazolo[4,3-b] and [1,5-a] isomers) .
    • HRMS : Verify molecular weight and isotopic patterns .
    • HPLC/LC-MS : Detect impurities (<0.5% by area) using reverse-phase columns .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning, particularly for sterically hindered derivatives .

Advanced Research Questions

What strategies are effective in optimizing coupling efficiency between sulfonyl chlorides and triazolopyridazine amines?

Methodological Answer:

  • Catalytic Systems :
    • Use 3-picoline (4–6 equiv) or 3,5-lutidine (1–4 equiv) as bases to reduce side reactions like hydrolysis of sulfonyl chlorides .
    • Add sulfilimine catalysts (e.g., S,S-dimethylsulfilimine hydrochloride) to accelerate coupling, achieving yields >85% in acetonitrile .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while avoiding water contamination prevents sulfonyl chloride degradation .
  • Temperature Control : Reactions at room temperature minimize decomposition, while elevated temperatures (40–60°C) may be needed for sterically hindered substrates .

How should researchers approach structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituent Libraries :
    • Synthesize derivatives with modified R-groups on the triazolo-pyridazine (e.g., halogens, alkyl chains) and cyclopropane rings (e.g., fluorination) .
  • Biological Assays :
    • Test antiproliferative activity against cancer cell lines (e.g., IC₅₀ values via MTT assays) .
    • Evaluate enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Computational Modeling :
    • Perform docking studies (e.g., with AutoDock Vina) to predict binding modes and guide SAR .
  • Data Contradiction Resolution :
    • If biological activity conflicts with computational predictions, re-examine stereochemistry (e.g., chiral cyclopropane centers) via circular dichroism or enantioselective synthesis .

How can conflicting data on biological activity be resolved when modifying substituents?

Methodological Answer:

  • Systematic Controls :
    • Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm target engagement .
  • Metabolic Stability Studies :
    • Assess liver microsome stability to rule out pharmacokinetic artifacts (e.g., rapid clearance of methoxy groups) .
  • Crystallographic Evidence :
    • Resolve structural ambiguities (e.g., tautomerism in triazolo rings) via X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.